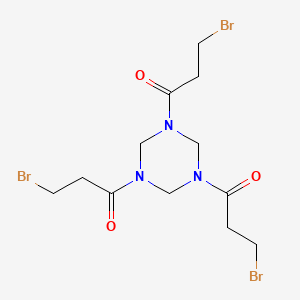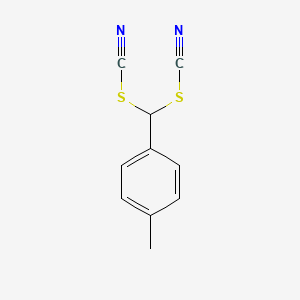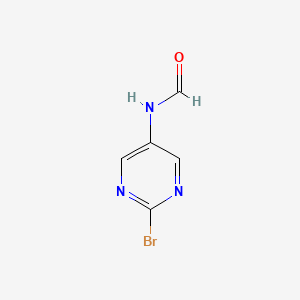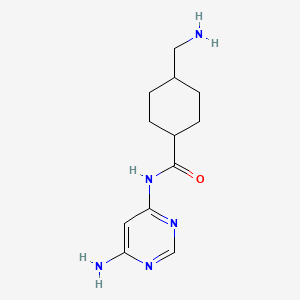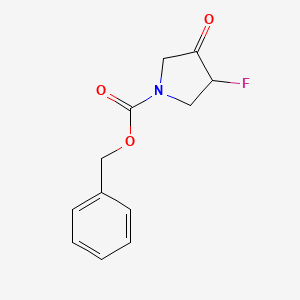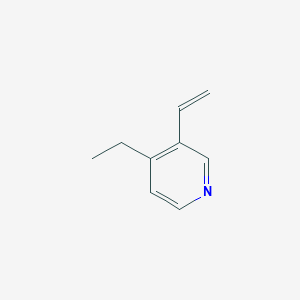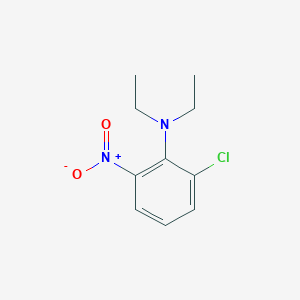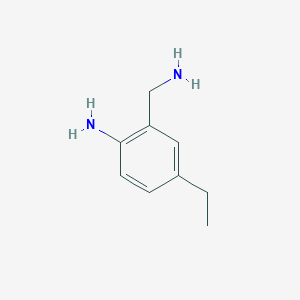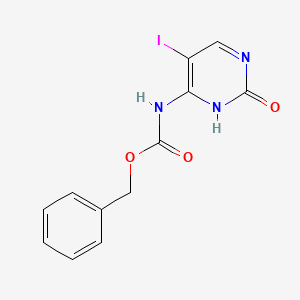![molecular formula C16H10ClN3O B13114482 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one typically involves the condensation of 2-aminoaryl acrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) under basic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of ultrasonic-assisted synthesis techniques to enhance reaction efficiency and yield . This method utilizes ultrasonic waves to accelerate the reaction process, resulting in higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorophenyl group or the pyrazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities . The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Quinazolinone Derivatives: These compounds have a similar fused ring structure and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds contain the pyrazole ring and are studied for their pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is unique due to its specific fused ring structure and the presence of the 4-chlorophenyl group
Properties
Molecular Formula |
C16H10ClN3O |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-9-13-12-3-1-2-4-14(12)18-16(21)15(13)19-20/h1-9H,(H,18,21) |
InChI Key |
AXFIIVHPUHXMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN(N=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


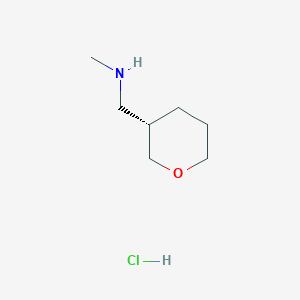
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
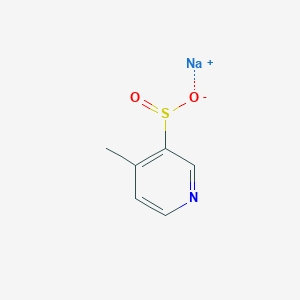
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
